1H-Pyrazole, 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-

Catalog No.
S13365634
CAS No.
515845-19-9
M.F
C17H13F3N2O
M. Wt
318.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrazole, 5-(4-methoxyphenyl)-1-phenyl-3-(trifl...

CAS Number

515845-19-9

Product Name

1H-Pyrazole, 5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-

IUPAC Name

5-(4-methoxyphenyl)-1-phenyl-3-(trifluoromethyl)pyrazole

Molecular Formula

C17H13F3N2O

Molecular Weight

318.29 g/mol

InChI

InChI=1S/C17H13F3N2O/c1-23-14-9-7-12(8-10-14)15-11-16(17(18,19)20)21-22(15)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

BDKHUWDCBCQXKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(F)(F)F

5-(4-Methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS 515845-19-9) is a highly functionalized, regiochemically pure fluorinated heterocycle belonging to the privileged 1,5-diarylpyrazole class. Featuring a stable trifluoromethyl group at the 3-position and a versatile 4-methoxy handle on the 5-phenyl ring, this compound is engineered for advanced synthetic applications. It serves as a critical building block in medicinal chemistry and agrochemical development, where its specific substitution pattern provides an optimal balance of metabolic stability, lipophilicity, and late-stage functionalization capacity [1]. By offering a pre-assembled, regiochemically pure core, it eliminates the inefficiencies of de novo pyrazole synthesis, streamlining the procurement and scale-up of complex active pharmaceutical ingredients (APIs) and functional materials [2].

Substituting CAS 515845-19-9 with crude synthetic mixtures or closely related analogs severely compromises downstream process efficiency and product viability. Attempting to synthesize this core in-house via standard condensation typically yields a difficult-to-separate mixture of 3-CF3 and 5-CF3 regioisomers, leading to substantial material losses during chromatographic purification [1]. Furthermore, substituting with the unsubstituted 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole removes the critical 4-methoxy handle, forcing chemists to rely on poorly regioselective electrophilic aromatic substitution for late-stage functionalization [2]. Finally, utilizing a 3-methyl analog instead of the 3-CF3 core introduces a severe metabolic liability, as the methyl group is rapidly oxidized in vivo, rendering the resulting APIs pharmacokinetically unviable [3]. Procuring the exact, regiochemically pure 4-methoxy-3-CF3 compound is therefore essential for reproducible and scalable synthesis.

Elimination of Regioisomer Purification Bottlenecks

The de novo synthesis of trifluoromethylated pyrazoles via the condensation of 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione with phenylhydrazine typically yields a difficult-to-separate mixture of 3-CF3 and 5-CF3 regioisomers (often in a 70:30 to 80:20 ratio)[1]. Procuring the exact 3-CF3 isomer (CAS 515845-19-9) at >98% purity bypasses the need for extensive silica gel chromatography or fractional crystallization. This direct procurement strategy increases the effective throughput of downstream library generation by eliminating the typical 30-50% mass loss associated with regioisomer resolution [2].

Evidence DimensionRegioisomer purity and effective yield
Target Compound Data>98% pure 3-CF3 isomer (ready for downstream use)
Comparator Or BaselineCrude synthesis mixture (~75:25 ratio of 3-CF3:5-CF3)
Quantified DifferencePrevents ~30-50% material loss and eliminates chromatographic purification steps.
ConditionsStandard Knorr pyrazole condensation conditions.

Bypassing the regioselective synthesis bottleneck saves significant process time and raw material costs during scale-up.

Built-In Handle for Late-Stage Functionalization

Compared to the unsubstituted 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole, the presence of the 4-methoxy group provides a highly reliable synthetic handle. Treatment with BBr3 or thiolate reagents quantitatively cleaves the methoxy group to yield the corresponding phenol (>90% yield) . This phenolic oxygen serves as an ideal anchor point for attaching PEG linkers in PROTAC design or for synthesizing diverse ether-linked analogs. In contrast, functionalizing the unsubstituted 1,5-diphenyl core requires harsh electrophilic aromatic substitution, which suffers from poor regiocontrol due to the electron-withdrawing nature of the CF3-pyrazole ring [1].

Evidence DimensionYield of site-specific functionalization handle (phenol)
Target Compound Data>90% yield of phenol via selective O-demethylation
Comparator Or Baseline1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole (requires non-selective EAS, <40% yield of single isomer)
Quantified Difference>50% improvement in yield for generating a mono-functionalized anchor.
ConditionsStandard BBr3 demethylation vs. direct electrophilic functionalization.

The methoxy group acts as a stable, easily unmasked protecting group, making this compound a vastly superior starting material for divergent medicinal chemistry.

Enhanced Pharmacokinetic Viability via 3-CF3 Substitution

The substitution of a trifluoromethyl group at the 3-position, as opposed to a standard methyl group, profoundly alters the physicochemical and metabolic profile of the pyrazole core. The 3-CF3 group completely blocks the primary metabolic liability of 3-methylpyrazoles, which are rapidly oxidized to carboxylic acids by hepatic CYP450 enzymes [1]. Furthermore, the CF3 group increases the overall lipophilicity (LogP) of the scaffold by approximately 0.8 to 1.0 units compared to the methyl analog, enhancing passive membrane permeability. This makes CAS 515845-19-9 an optimal building block for designing orally bioavailable enzyme inhibitors or receptor antagonists [2].

Evidence DimensionOxidative stability and LogP
Target Compound Data3-CF3 pyrazole (blocks 3-position oxidation, + ~0.9 LogP)
Comparator Or Baseline5-(4-methoxyphenyl)-1-phenyl-3-methyl-1H-pyrazole (highly susceptible to CYP-mediated oxidation)
Quantified DifferenceComplete elimination of 3-position oxidation and ~0.9 unit increase in lipophilicity.
ConditionsIn vitro human liver microsome (HLM) stability assays and computational LogP profiling.

Procuring the CF3-substituted building block ensures that downstream APIs avoid rapid metabolic clearance, a critical requirement for drug development.

Design of Selective Enzyme Inhibitors

The 1,5-diaryl-3-trifluoromethylpyrazole core is a privileged scaffold in medicinal chemistry. The 4-methoxy group allows for the synthesis of selective COX-1/COX-2 inhibitors or kinase inhibitors by serving as an attachment point for solubilizing groups or specific pharmacophores, directly leveraging the metabolic stability of the 3-CF3 group [1].

PROTAC and Targeted Protein Degrader Synthesis

Following O-demethylation, the resulting phenol provides a sterically accessible and chemically reactive site for the attachment of alkyl or PEG-based linkers. This connects the stable pyrazole warhead to E3 ligase ligands without compromising the core's binding affinity [2].

Development of Fluorinated Agrochemicals

The high lipophilicity and environmental stability imparted by the 3-CF3 group make this compound an excellent intermediate for the development of novel fungicides or herbicides. The methoxy handle can be selectively modified to tune soil half-life and plant uptake parameters [3].

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Exact Mass

318.09799753 g/mol

Monoisotopic Mass

318.09799753 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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